Synthetic Versatility: Direct Alkylation at the Imidazole Nitrogen as Demonstrated in Patent US6348474B1
In a direct comparative synthetic procedure within US Patent 6,348,474, 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile is explicitly used as the key starting material to produce two distinct, separable N-alkylated regioisomers. The reaction yielded 140 mg of 2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile and 113 mg of 2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile from 200 mg of the starting compound [1]. This demonstrates the compound's critical, non-redundant role as a branching point for synthesizing multiple active pharmaceutical candidates and affirms its procurement necessity for these specific chemical series.
| Evidence Dimension | Synthetic Utility: Yield of N-alkylated regioisomers from a single reaction |
|---|---|
| Target Compound Data | Starting material amount: 200 mg |
| Comparator Or Baseline | No direct comparator; the value is in the compound's intrinsic ability to be diversified. A non-cyanated analog would not yield the same product series. |
| Quantified Difference | Distinct isomeric products: 140 mg (isomer A) and 113 mg (isomer B) |
| Conditions | Alkylation with 4-phenylbenzyl bromide under standard conditions, as detailed in US6348474B1. |
Why This Matters
This experimentally proves that the compound is not a dead-end intermediate but a versatile scaffold that can be selectively functionalized, directly supporting the generation of structurally diverse patentable molecules.
- [1] Kayakiri, H.; Abe, Y.; Hamashima, H.; Sawada, H.; Mizutani, T.; Oku, T.; Yamasaki, N.; Onomura, O.; Nishikawa, M.; Hiramura, T.; Imoto, T. Sulfonamide compounds and medicinal use thereof. US Patent 6,348,474 B1, February 19, 2002. View Source
